Ethyl [(3,5-dimethoxyphenyl)amino](oxo)acetate
Description
Ethyl (3,5-dimethoxyphenyl)aminoacetate is a substituted acetamide derivative featuring a 3,5-dimethoxyphenyl group attached to an amino-oxoacetate backbone. This compound is of interest in medicinal chemistry due to its structural similarity to intermediates used in synthesizing bioactive molecules, such as kinase inhibitors and antioxidants .
Properties
IUPAC Name |
ethyl 2-(3,5-dimethoxyanilino)-2-oxoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c1-4-18-12(15)11(14)13-8-5-9(16-2)7-10(6-8)17-3/h5-7H,4H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYYWQUPRZRYQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC(=CC(=C1)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3,5-dimethoxyphenyl)aminoacetate typically involves the reaction of 3,5-dimethoxyaniline with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods
Industrial production of Ethyl (3,5-dimethoxyphenyl)aminoacetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3,5-dimethoxyphenyl)aminoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl (3,5-dimethoxyphenyl)aminoacetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl (3,5-dimethoxyphenyl)aminoacetate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups involved. Its biological activity may be attributed to its ability to interact with cellular enzymes and receptors, leading to modulation of biochemical pathways.
Comparison with Similar Compounds
Structural Comparison
The compound’s key structural features include:
- 3,5-Dimethoxyphenyl group : Provides steric bulk and electron-donating effects.
- Amino-oxoacetate backbone: Facilitates hydrogen bonding and nucleophilic reactivity.
Table 1: Structural Comparison with Analogous Compounds
| Compound Name | Substituents on Phenyl Ring | Backbone Modification | Molecular Formula | Molecular Weight | Reference |
|---|---|---|---|---|---|
| Ethyl (3,5-dimethoxyphenyl)aminoacetate | 3,5-dimethoxy | Amino-oxoacetate | C₁₂H₁₅NO₅ | 253.25 g/mol | |
| Ethyl (3,5-dimethylphenyl)aminoacetate | 3,5-dimethyl | Amino-oxoacetate | C₁₂H₁₅NO₃ | 221.25 g/mol | |
| Ethyl 2-(3,5-dimethoxyphenyl)acetate | 3,5-dimethoxy | Simple acetate (no amino-oxo) | C₁₂H₁₆O₄ | 224.25 g/mol | |
| Ethyl 2-[3,5-di(trifluoromethyl)anilino]-2-oxoacetate | 3,5-trifluoromethyl | Amino-oxoacetate | C₁₂H₉F₆NO₃ | 329.20 g/mol | |
| 2-((3,5-Difluorophenyl)amino)-2-oxoacetic acid | 3,5-difluoro | Oxoacetic acid (no ethyl ester) | C₈H₅F₂NO₃ | 201.13 g/mol |
Key Observations :
- Electron Effects : Methoxy groups (3,5-dimethoxy) enhance electron density compared to electron-withdrawing trifluoromethyl or fluorine substituents .
- Steric Effects : Trifluoromethyl groups introduce greater steric hindrance than methoxy or methyl groups .
- Backbone Flexibility : The ethyl ester in the target compound improves lipophilicity compared to the carboxylic acid derivative in .
Key Observations :
- Azide and chloroacetyl derivatives exhibit higher yields (>95%) due to efficient nucleophilic substitutions .
- Multi-component couplings (e.g., Suzuki or Buchwald) for complex analogs often lack reported yields, suggesting scalability challenges .
Physicochemical Properties :
- Lipophilicity : The ethyl ester group increases logP compared to carboxylic acid derivatives, enhancing membrane permeability .
- Stability: The amino-oxoacetate backbone may undergo hydrolysis under acidic or basic conditions, as seen in related esters .
Limitations :
Biological Activity
Ethyl (3,5-dimethoxyphenyl)aminoacetate is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Ethyl (3,5-dimethoxyphenyl)aminoacetate has a complex structure characterized by the presence of an ethyl ester group, a dimethoxyphenyl group, and an amino group attached to an oxoacetate moiety. Its molecular formula is with a molecular weight of 239.25 g/mol.
The biological activity of Ethyl (3,5-dimethoxyphenyl)aminoacetate is attributed to its interaction with various cellular targets. The compound can act as both a nucleophile and electrophile due to its functional groups, allowing it to modulate biochemical pathways through enzyme interactions and receptor binding.
Key Mechanisms:
- Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Interaction : It can bind to receptors, potentially influencing signal transduction pathways.
Biological Activities
Research indicates that Ethyl (3,5-dimethoxyphenyl)aminoacetate exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest it has potential as an antimicrobial agent.
- Anticancer Properties : Investigations have shown that the compound may possess cytotoxic effects against various cancer cell lines.
Research Findings and Case Studies
A review of recent literature highlights several studies focusing on the biological activity of Ethyl (3,5-dimethoxyphenyl)aminoacetate:
-
Anticancer Activity :
- A study demonstrated that derivatives of Ethyl (3,5-dimethoxyphenyl)aminoacetate exhibit selective cytotoxicity against multidrug-resistant (MDR) cancer cells. The mechanism involved modulation of apoptosis-related pathways.
- Another investigation reported that the compound inhibited cell proliferation in breast cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
-
Antimicrobial Studies :
- Ethyl (3,5-dimethoxyphenyl)aminoacetate was tested against various bacterial strains, showing significant inhibitory effects. The minimum inhibitory concentration (MIC) values indicated its efficacy comparable to standard antibiotics .
Comparative Analysis with Similar Compounds
To understand the unique biological profile of Ethyl (3,5-dimethoxyphenyl)aminoacetate, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl (3,4-dimethoxyphenyl)(oxo)acetate | Similar dimethoxy structure | Moderate anticancer activity |
| Ethyl (5-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetate | Distinct ring structure | Limited antimicrobial effects |
| Ethyl (dibenzylamino)(oxo)acetate | Dibenzyl substitution | Enhanced solubility but reduced anticancer potency |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
